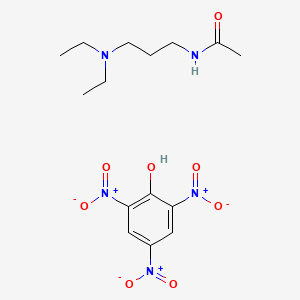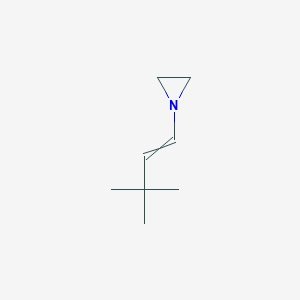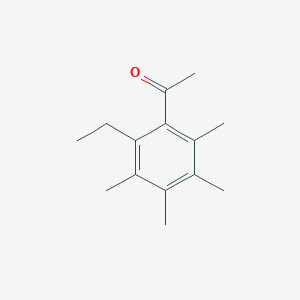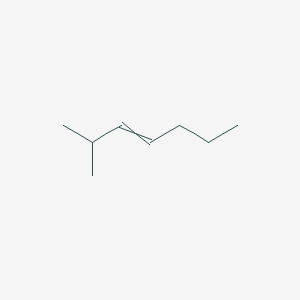
N-(3-diethylaminopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-diethylaminopropyl)acetamide is an organic compound with the molecular formula C9H20N2O It is a member of the amide family and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
N-(3-diethylaminopropyl)acetamide can be synthesized through the amidation reaction between a carboxylic acid or its derivatives and an amine. One common method involves the reaction of 3-diethylaminopropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reactions. The use of esters allows for the removal of low-boiling alcohols, thereby shifting the equilibrium towards the formation of the desired amide . This method is preferred due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(3-diethylaminopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
N-(3-diethylaminopropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of N-(3-diethylaminopropyl)acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through the channels, thereby affecting cellular activities . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(3-dimethylaminopropyl)acetamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N-(3-diethylaminopropyl)methacrylamide: Contains a methacrylamide group instead of an acetamide group.
Uniqueness
N-(3-diethylaminopropyl)acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
7253-72-7 |
|---|---|
分子式 |
C15H23N5O8 |
分子量 |
401.37 g/mol |
IUPAC名 |
N-[3-(diethylamino)propyl]acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H20N2O.C6H3N3O7/c1-4-11(5-2)8-6-7-10-9(3)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H2,1-3H3,(H,10,12);1-2,10H |
InChIキー |
DHBVNYDWQQVUDH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)

![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)

![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)



